molecular formula C14H20Cl2N2O B13475738 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride

2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride

Cat. No.: B13475738
M. Wt: 303.2 g/mol
InChI Key: KQPIEFHQDSNXLK-UHFFFAOYSA-N
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Description

Product Overview 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride ( 2200209-14-7) is a high-purity chemical building block offered for research and development purposes. This compound features a piperazine core substituted with a 3-methylbenzyl group and a chloroacetyl group, yielding the molecular formula C 14 H 20 Cl 2 N 2 O and a molecular weight of 303.23 g/mol . Research Applications and Value This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The piperazine scaffold is a privileged structure in pharmacology, frequently found in compounds with significant biological activity . The presence of the reactive chloroacetyl group makes this reagent a key precursor for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions. Researchers can utilize this handle to create amide bonds or link to other nitrogen-, oxygen-, or sulfur-containing heterocycles and functional groups. While the specific biological profile of this compound is not defined, structurally related piperazine derivatives are investigated for a wide range of therapeutic areas, underscoring the value of this reagent in constructing novel compounds for biological screening . Handling and Compliance This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and conduct a comprehensive risk assessment prior to use. Proper personal protective equipment (PPE) and safe laboratory practices are essential when handling this material.

Properties

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

2-chloro-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C14H19ClN2O.ClH/c1-12-3-2-4-13(9-12)11-16-5-7-17(8-6-16)14(18)10-15;/h2-4,9H,5-8,10-11H2,1H3;1H

InChI Key

KQPIEFHQDSNXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Chlorination of Ethyl Ketone Intermediates

Method A: Chlorination of Ethyl ketone derivatives

This approach involves starting with a suitable ethyl ketone precursor, such as 1-(4-methylpiperazin-1-yl)ethanone , which undergoes chlorination at the alpha-position.

Reaction Scheme:

(4-Methylpiperazin-1-yl)ethanone + Chlorinating agent (e.g., POCl₃ or SOCl₂) → 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

Procedure:

  • Dissolve the precursor in an inert solvent such as dichloromethane (DCM).
  • Add a chlorinating reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Maintain the reaction at low temperatures (0°C to room temperature) to prevent over-chlorination.
  • Stir for 1–2 hours, then quench with water.
  • Extract and purify via column chromatography or recrystallization.

Research Data:

Knez et al. (2022) describe a similar chlorination process, emphasizing the importance of temperature control and reagent stoichiometry to achieve selective alpha-chlorination without side reactions.

Nucleophilic Substitution with Piperazine Derivatives

Method B: Nucleophilic substitution of chloroacetyl derivatives

This method involves reacting a chloroacetyl precursor with a piperazine derivative bearing a methylphenyl group.

Reaction Scheme:

2-Chloro-1-(4-methylpiperazin-1-yl)ethanone + 4-(3-methylphenyl)piperazine → 2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone

Procedure:

  • Dissolve the chloroacetyl intermediate in an aprotic solvent such as DCM or acetonitrile.
  • Add the piperazine derivative dropwise under inert atmosphere.
  • Heat the mixture to reflux (~50–80°C) for several hours.
  • Cool, then filter and purify the product through chromatography.

Research Data:

The synthesis of related piperazine derivatives often employs this nucleophilic substitution, with reaction conditions optimized for high yield and minimal by-products.

Acylation of Piperazine with Chloroacetyl Chloride

Method C: Direct acylation

This involves acylating the piperazine ring with chloroacetyl chloride.

Reaction Scheme:

Piperazine derivative + Chloroacetyl chloride → 2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone

Procedure:

  • Dissolve the piperazine derivative in dry dichloromethane.
  • Cool the solution to 0°C.
  • Add chloroacetyl chloride dropwise with stirring.
  • Maintain the temperature and stir for 1 hour.
  • Quench with water, extract, and purify.

Research Data:

This method is supported by standard acylation protocols, with literature emphasizing the importance of anhydrous conditions to prevent hydrolysis of acyl chlorides.

Notes on Reaction Conditions and Optimization

Method Reagents Solvent Temperature Reaction Time Yield Remarks
A POCl₃ or SOCl₂ Dichloromethane 0°C to RT 1–2 hours Moderate to high Careful temperature control needed
B Piperazine derivative Acetonitrile/DCM Reflux (~50–80°C) 4–6 hours High Excess base may improve yield
C Chloroacetyl chloride Dichloromethane 0°C 1 hour High Anhydrous conditions critical

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis to form the corresponding alcohol and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations, molecular properties, and inferred biological implications:

Compound Name Substituent(s) on Piperazine Molecular Formula Molecular Weight (g/mol) Key Characteristics/Activity Reference
Target Compound 3-Methylbenzyl C₁₄H₁₇Cl₂N₂O 309.21 Enhanced lipophilicity; potential CNS activity
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl C₁₂H₁₄ClN₂O 237.71 Antifungal, antibacterial activity
2-Chloro-1-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one HCl 2-Chloro-6-fluorobenzyl C₁₃H₁₆Cl₃FN₂O 341.64 Higher electronegativity; possible improved target binding
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one HCl 3-Chlorophenyl C₁₂H₁₄Cl₂N₂O 273.16 Antipsychotic activity inferred from halogenated analogs
2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one HCl 4-Methylbenzyl (with diazepane ring) C₁₅H₂₂Cl₂N₂O 317.30 Extended ring system may alter pharmacokinetics
2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one HCl Thiophen-2-ylmethyl C₁₁H₁₅Cl₂N₂OS 309.23 Sulfur-containing heterocycle; potential metabolic stability

Key Observations :

  • Substituent Effects: Lipophilicity: The 3-methylbenzyl group in the target compound enhances lipophilicity compared to phenyl (C₁₂H₁₄ClN₂O) or halogenated analogs (e.g., C₁₃H₁₆Cl₃FN₂O). This may improve blood-brain barrier penetration, relevant for CNS-targeting drugs . Ring Modifications: Replacing piperazine with diazepane (a 7-membered ring) alters conformational flexibility and solubility .

Pharmacological Implications (Inferred from Analogs)

  • Antifungal/Antibacterial Activity : Piperazine derivatives with simple aryl groups (e.g., phenyl) show antifungal properties, as seen in compound 3b () and related structures .
  • CNS Applications : Halogenated analogs (e.g., 3-chlorophenyl) are linked to antipsychotic activity due to dopamine receptor interactions .
  • Metabolic Stability : Thiophene-containing analogs may exhibit slower hepatic metabolism due to sulfur’s electron-rich nature .

Biological Activity

2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride, with the CAS number 796067-49-7, is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is C₁₄H₁₉ClN₂O, with a molecular weight of approximately 266.77 g/mol. Its structure includes a piperazine ring, which is commonly associated with various pharmacological activities.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₁₄H₁₉ClN₂O
Molecular Weight266.77 g/mol
CAS Number796067-49-7
LogP1.75

Research indicates that compounds similar to 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride may interact with various neurotransmitter receptors, particularly dopamine receptors. This interaction can influence several physiological processes, including mood regulation and motor control.

Pharmacological Studies

A study focusing on the structure–activity relationships (SAR) of related compounds highlighted the importance of specific substitutions on the piperazine core for enhancing receptor selectivity and potency. For instance, modifications to the aryl groups significantly affected the agonistic or antagonistic properties at dopamine receptors, particularly D2 and D3 subtypes .

Table 2: SAR Findings

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
Compound 1710 ± 15015,700 ± 3,000
Compound 2278 ± 629,000 ± 3,700
Compound 398 ± 216,800 ± 1,400

Efficacy in Preclinical Models

In preclinical trials using rodent models, compounds structurally related to this hydrochloride have shown promise in reducing symptoms of anxiety and depression by modulating dopaminergic pathways . The efficacy was measured through behavioral assays such as the forced swim test and elevated plus maze.

Case Study: Antidepressant Effects

A notable case study examined the effects of a closely related compound on depressive-like behaviors in a mouse model. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups, suggesting an antidepressant-like effect. The compound's action was attributed to its selective agonism at D3 dopamine receptors while minimizing D2 receptor activation .

Case Study: Neuroprotective Properties

Another study explored neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The compound demonstrated a dose-dependent increase in cell viability and reduced markers of apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the key steps and considerations in synthesizing 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride?

The synthesis typically involves multi-step processes:

Nucleophilic substitution : Reacting a piperazine derivative with a chloroethyl ketone precursor.

Benzylation : Introducing the 3-methylbenzyl group via alkylation under anhydrous conditions.

Salt formation : Conversion to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) .
Critical parameters :

  • Temperature : Maintain 0–5°C during benzylation to minimize side reactions.
  • Solvent selection : Use aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized for purity and structural confirmation?

Analytical methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine ring integrity .
  • HPLC : Purity assessment using a C18 column (≥95% purity threshold) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 337.15) .
  • X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry .

Q. What solvent systems are optimal for biological assays involving this compound?

The hydrochloride salt enhances aqueous solubility (≥10 mM in PBS or saline). For hydrophobic assays (e.g., membrane permeability), use DMSO stocks (<0.1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How to design experiments to assess structure-activity relationships (SAR) for this compound?

Methodology :

Structural modifications : Synthesize analogs with variations in:

  • Aromatic substituents : Replace 3-methylphenyl with fluorophenyl or methoxy groups .
  • Piperazine linker : Introduce bulkier groups (e.g., trifluoroethyl) to probe steric effects .

Biological testing :

  • Binding assays : Radioligand displacement (e.g., 3^3H-labeled antagonists) to measure affinity for GPCRs .
  • Functional assays : cAMP accumulation or calcium flux assays to evaluate agonism/antagonism .

Computational modeling : Dock analogs into homology models of target receptors (e.g., 5-HT1A_{1A}) to predict binding modes .

Q. How can crystallographic data resolve contradictions in reported biological activity?

Case example : If conflicting data arise on dopamine D2_2 receptor affinity:

Crystallize the compound : Determine precise bond lengths and angles (e.g., C-Cl bond distance = 1.76 Å) .

Compare with inactive analogs : Identify critical interactions (e.g., hydrogen bonding with Asp114) .

Validate via mutagenesis : Engineer receptor mutants to test predicted binding residues .

Q. What strategies mitigate impurities observed during scale-up synthesis?

Common impurities :

  • By-products : Unreacted piperazine (retention time = 2.1 min in HPLC) .
  • Degradation products : Hydrolysis of the chloroethyl group under acidic conditions .
    Solutions :
  • Process optimization : Use scavengers (e.g., triethylamine) to trap HCl by-products .
  • Stability studies : Store lyophilized powder at -20°C in argon to prevent degradation .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Root causes :

  • Pharmacokinetics : Poor bioavailability due to first-pass metabolism (e.g., CYP3A4-mediated oxidation) .
  • Formulation issues : Aggregation in physiological buffers reduces effective concentration .
    Resolution :

Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

Prodrug design : Introduce ester moieties to enhance absorption .

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